molecular formula C10H16 B8668361 1-Decen-4-yne CAS No. 24948-66-1

1-Decen-4-yne

Cat. No. B8668361
Key on ui cas rn: 24948-66-1
M. Wt: 136.23 g/mol
InChI Key: VIHLRKUNALRENO-UHFFFAOYSA-N
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Patent
US09115329B2

Procedure details

A solution of bromoethane (43.6 g, 400 mmol) in Et2O (280 ml) was added dropwise to a suspension of Mg (9.6 g, 400 mmol) in Et2O (140 ml). After 3 hours a solution of 1-heptyne (35.0 g, 360 mmol) in Et2O (140 ml) was added dropwise to the reaction medium. After 90 minutes at reflux, CuCl (1.8 g, 18.2 mmol) was added to the cold reaction mixture and after 15 minutes a solution of allyl bromide (48.4 g, 400 mmol) in Et2O (140 ml) was added dropwise. After 18 hours at reflux, the cold reaction mixture was poured onto 10% aqueous HCl (320 ml) at 0° C. The aqueous phase was extracted with Et2O, then the organic phase was washed with H2O, dried (MgSO4), concentrated and distilled through a Vigreux column (65°/15 mbar) to afford the pure desired compound (70%).
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
320 mL
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
BrCC.[CH:4]#[C:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:11](Br)[CH:12]=[CH2:13].Cl>CCOCC.Cl[Cu]>[CH2:4]=[CH:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Name
CuCl
Quantity
1.8 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
43.6 g
Type
reactant
Smiles
BrCC
Name
Mg
Quantity
9.6 g
Type
reactant
Smiles
Name
Quantity
280 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
C#CCCCCC
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
320 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 90 minutes at reflux
Duration
90 min
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After 18 hours at reflux
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the cold reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
the organic phase was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled through a Vigreux column (65°/15 mbar)

Outcomes

Product
Name
Type
product
Smiles
C=CCC#CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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